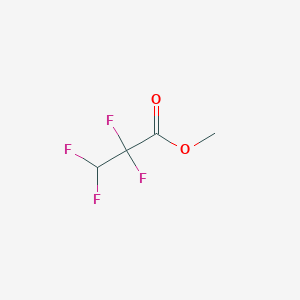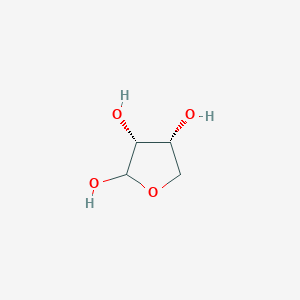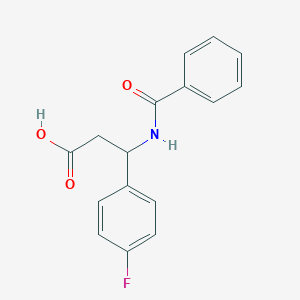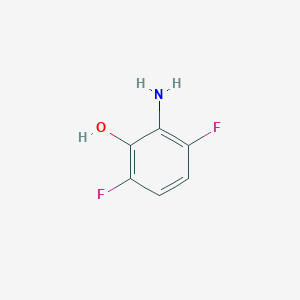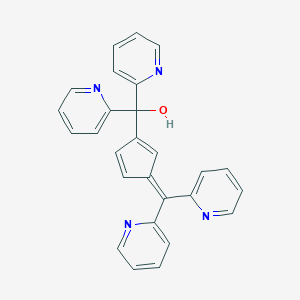![molecular formula C11H6Cl6F4 B157993 1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene CAS No. 1890-47-7](/img/structure/B157993.png)
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene, commonly known as Kepone, is a synthetic organic compound that was once widely used as a pesticide and industrial chemical. Due to its persistence in the environment and toxic effects on human health, Kepone has been banned in many countries since the 1970s. However, its unique chemical structure and properties continue to make it a subject of scientific research.
作用机制
The mechanism of action of Kepone is not fully understood, but it is believed to interfere with cellular processes by binding to proteins and disrupting normal cellular function. Kepone has been shown to inhibit the activity of enzymes involved in detoxification and metabolism, leading to the accumulation of toxic metabolites in the body.
Biochemical and Physiological Effects:
Kepone has been shown to have a wide range of biochemical and physiological effects on the body. It can cause oxidative stress, DNA damage, and inflammation, leading to cellular dysfunction and tissue damage. Kepone exposure has also been linked to changes in gene expression and alterations in neurotransmitter levels, which can affect brain function and behavior.
实验室实验的优点和局限性
Kepone is a useful tool for studying the mechanisms of toxicity and carcinogenesis. Its unique chemical structure and properties make it a valuable model compound for understanding the effects of environmental pollutants on human health. However, the toxic nature of Kepone also presents limitations for lab experiments, as exposure to the compound can pose a risk to researchers and laboratory animals.
未来方向
There are many avenues for future research on Kepone and related compounds. One area of focus is the development of new methods for detecting and monitoring Kepone in the environment and in biological samples. Another area of interest is the investigation of the long-term health effects of Kepone exposure, particularly in populations that have been exposed to the compound in the past. Additionally, researchers are exploring the potential use of Kepone and related compounds as therapeutic agents for certain diseases, such as cancer.
合成方法
Kepone can be synthesized by the reaction of cyclopentadiene with hexachlorocyclopentadiene in the presence of aluminum chloride. The resulting product is then reacted with tetrafluoroethylene to form the final compound. This method was first described by the American chemist Paul John Flory in 1953.
科学研究应用
Kepone has been studied extensively for its toxic effects on human health and the environment. It is known to be a potent carcinogen and neurotoxin, and exposure to Kepone has been linked to a variety of health problems, including liver damage, neurological disorders, and cancer. Kepone has also been shown to have adverse effects on aquatic ecosystems, where it can accumulate in sediments and bioaccumulate in fish and other organisms.
属性
CAS 编号 |
1890-47-7 |
|---|---|
产品名称 |
1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
分子式 |
C11H6Cl6F4 |
分子量 |
426.9 g/mol |
IUPAC 名称 |
1,2,3,4,7,7-hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H6Cl6F4/c12-5-6(13)9(15)3(1-7(5,14)11(9,16)17)4-2-8(18,19)10(4,20)21/h3-4H,1-2H2 |
InChI 键 |
AQMBCTVWIICIFZ-UHFFFAOYSA-N |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
规范 SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3CC(C3(F)F)(F)F |
其他 CAS 编号 |
19299-41-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









